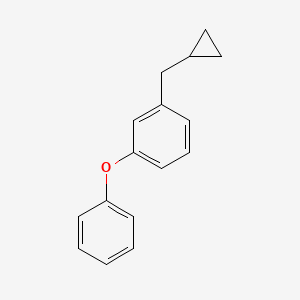

1-(Cyclopropylmethyl)-3-phenoxybenzene

Description

Chemical Identity and Structural Context of 1-(Cyclopropylmethyl)-3-phenoxybenzene

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1364935-76-1 |

| Molecular Formula | C₁₆H₁₆O |

| Molecular Weight | 224.3 g/mol |

The synthesis of this compound can be achieved through various synthetic routes known in organic chemistry. One plausible method is the Suzuki-Miyaura cross-coupling reaction. chemrxiv.orgchemicalbook.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In the case of this compound, the synthesis could involve the reaction of 3-phenoxybenzyl chloride with potassium cyclopropyltrifluoroborate (B8364958) in the presence of a palladium catalyst. chemicalbook.com The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules. mdpi.comresearchgate.net

The Cyclopropylmethyl Moiety as a Prominent Feature in Organic Synthesis and Medicinal Chemistry

The cyclopropylmethyl group is a key structural feature of this compound and is of significant interest in the fields of organic synthesis and medicinal chemistry. The cyclopropane (B1198618) ring, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to the molecules in which it is present.

In medicinal chemistry, the incorporation of a cyclopropylmethyl moiety is a well-established strategy to modulate the pharmacological profile of a drug candidate. This group can influence a molecule's potency, metabolic stability, and receptor-binding affinity. For instance, the N-cyclopropylmethyl substituent is a common feature in a number of opioid receptor modulators. Research into N-cyclopropylmethyl derivatives of thebaine has led to the discovery of potent and selective kappa opioid receptor (KOR) agonists. nih.govnih.gov In these analogues, the cyclopropylmethyl group plays a crucial role in conferring selectivity and potent agonistic activity, while also influencing the central nervous system effects of the compounds. nih.gov The unique stereoelectronic properties of the cyclopropyl (B3062369) ring can lead to more favorable interactions with biological targets and can also block sites of metabolism, thereby increasing the in vivo half-life of a drug.

Overview of Current Research Trajectories and Academic Significance for the Compound and its Analogues

The academic and industrial interest in this compound and its analogues is primarily driven by their potential applications in agrochemistry and medicinal chemistry. The combination of the phenoxybenzyl moiety, a common scaffold in a number of insecticides, and the cyclopropylmethyl group, known to enhance biological activity, suggests that these compounds could be promising candidates for the development of new pest control agents.

A European patent describes a class of substituted cyclopropylmethyl(ene) ethers, which includes structures analogous to this compound, for their use in pesticidal compositions. google.com The patent highlights that these compounds exhibit strong synergistic effects when combined with other arthropodicidally active substances. This synergistic activity is not limited to a single class of active ingredients but is observed across a variety of chemical groups. Furthermore, the patent also notes the bactericidal properties of these cyclopropylmethyl(ene) ethers, suggesting their potential use in controlling bacterial pathogens. google.com

The research into analogues of this compound is also an active area. For example, studies on 3-phenoxybenzyl ethers with different substituents have been conducted to explore their biological activities. nih.gov In the field of medicinal chemistry, the development of selective kappa opioid receptor antagonists has involved the synthesis of analogues containing the N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine scaffold, demonstrating the continued exploration of molecules with similar structural components for therapeutic purposes. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C16H16O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)-3-phenoxybenzene |

InChI |

InChI=1S/C16H16O/c1-2-6-15(7-3-1)17-16-8-4-5-14(12-16)11-13-9-10-13/h1-8,12-13H,9-11H2 |

InChI Key |

IVWAMRWHVWATMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=CC(=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopropylmethyl 3 Phenoxybenzene and Its Analogues

Direct Synthetic Approaches to 1-(Cyclopropylmethyl)-3-phenoxybenzene

Directly constructing the this compound scaffold can be efficiently achieved through modern cross-coupling techniques, which allow for the precise formation of carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds in organic synthesis. mdpi.com The Suzuki-Miyaura coupling, in particular, is widely employed for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of its reagents. nih.govresearchgate.net

The synthesis of this compound via a Suzuki-Miyaura coupling typically involves the reaction of an organoboron reagent with an organic halide or pseudohalide. Two primary pathways are feasible:

Coupling of a (3-phenoxyphenyl)boronic acid or ester with a cyclopropylmethyl halide (e.g., bromide or chloride).

Coupling of a cyclopropylmethylboronic acid or its corresponding trifluoroborate salt with a 3-phenoxy-substituted aryl halide (e.g., 3-phenoxy-1-bromobenzene).

The catalytic cycle for this reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com The use of potassium cyclopropyltrifluoroborate (B8364958) salts has been shown to be effective in Suzuki couplings with various organic halides, including benzyl (B1604629) chlorides, which are structurally similar to cyclopropylmethyl halides. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Phenoxy-1-bromobenzene | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | High |

| (3-Phenoxyphenyl)boronic acid | Cyclopropylmethyl bromide | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Moderate-High |

Note: This table represents plausible reaction schemes based on established Suzuki-Miyaura coupling methodologies. Specific yields may vary.

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side products, and ensuring the process is efficient and scalable. nih.gov For the palladium-catalyzed synthesis of this compound, several parameters can be adjusted. nih.gov

Catalyst and Ligand Selection : The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Electron-rich, bulky phosphine (B1218219) ligands like SPhos or RuPhos often promote the oxidative addition and reductive elimination steps, leading to higher yields, especially with less reactive chlorides. nih.govmdpi.com

Base : The base plays a role in the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact reaction efficiency. mdpi.com

Solvent : The solvent system, often a mixture of an organic solvent (like toluene, dioxane, or 2-MeTHF) and water, affects the solubility of the reagents and the reaction rate. nih.gov

Temperature : While many Suzuki couplings proceed at elevated temperatures (60-110 °C), optimization can lead to milder conditions, which helps to preserve sensitive functional groups. nih.gov

Table 2: Optimization Parameters for Palladium-Catalyzed Cross-Coupling

| Parameter | Variable | Effect on Reaction |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Affects catalytic activity and stability. |

| Ligand | PPh₃, SPhos, RuPhos, dppf | Influences reaction rate and efficiency with different substrates. mdpi.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Crucial for the transmetalation step; choice depends on substrate and catalyst. |

| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Affects solubility and reaction kinetics. |

| Temperature | Room Temp to 120 °C | Higher temperatures can increase rate but may lead to decomposition. |

Synthesis of Cyclopropylmethyl-Substituted Phenoxybenzene Derivatives

The synthesis of analogues allows for the exploration of structure-activity relationships in drug discovery programs. Modifications can be made to the cyclopropane (B1198618) ring, the linker, or the aryl rings of the phenoxybenzene core.

Synthesizing derivatives with modified cyclopropane or aryl groups often employs the same cross-coupling strategies used for the parent compound. For example, to introduce substituents onto the aryl rings, a substituted phenoxybromobenzene or a substituted phenylboronic acid can be used as a starting material.

For modifications on the cyclopropane ring, a substituted cyclopropylmethyl halide or boronic acid is required. These can be prepared through various methods, including the Simmons-Smith cyclopropanation of a substituted allyl alcohol followed by conversion to the corresponding halide. researchgate.net

The synthesis of specific isomers (ortho, meta, para) of cyclopropylmethyl-substituted phenoxybenzene requires precise control over the starting materials. For instance, to synthesize the para-isomer, 1-bromo-4-phenoxybenzene (B89831) would be used as the aryl halide partner in a cross-coupling reaction. The synthesis of specific regioisomers of substituted phenoxybenzene starting materials can be achieved through nucleophilic aromatic substitution (Ullmann condensation) between a suitably substituted phenol (B47542) and a bromobenzene (B47551) derivative. nih.gov The regioselectivity is therefore dictated by the substitution pattern of the precursors.

Strategies for Incorporating the Cyclopropylmethyl Group into Diverse Chemical Scaffolds

The cyclopropylmethyl group is a valuable structural motif in medicinal chemistry. researchgate.netresearchgate.net Its incorporation into diverse molecular architectures can be achieved through several established synthetic strategies beyond the Suzuki reaction.

Nucleophilic Substitution : Cyclopropylmethyl halides (bromide, chloride) or tosylates are excellent electrophiles for Sₙ2 reactions. google.com They can react with a wide range of nucleophiles, including phenols, amines, and thiols, to install the cyclopropylmethyl group. This is a direct and often high-yielding method for forming ether, amine, or thioether linkages.

Other Cross-Coupling Reactions : Besides Suzuki coupling, other palladium-catalyzed reactions like Stille (using organostannanes) or Negishi (using organozinc reagents) coupling can be employed to form a C-C bond between a cyclopropylmethyl group and an aromatic or heterocyclic scaffold.

Ring-Opening of Cyclopropanes : Palladium-catalyzed ring-opening reactions of vinylcyclopropanes can be used to generate intermediates that can then be incorporated into larger scaffolds, such as in cascade reactions to form complex heterocyclic systems like benzoxepins. nih.gov

Scaffold Hopping : In medicinal chemistry, the cyclopropylmethyl group can be part of a larger fragment used in "scaffold hopping" strategies. nih.gov This computational and synthetic approach aims to replace a core part of a known active molecule with a novel, isofunctional scaffold to discover new chemical entities with improved properties. youtube.com

The versatility of these methods allows for the strategic introduction of the cyclopropylmethyl group at various stages of a synthetic sequence, enabling the creation of a wide array of complex and potentially bioactive molecules.

Pyrimidine-4-carboxamide (B1289416) Architectures

The pyrimidine (B1678525) ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals. The synthesis of pyrimidine-4-carboxamide analogues bearing a cyclopropylmethyl group can be approached by constructing the pyrimidine ring with the desired substituents already in place or by modifying a pre-existing pyrimidine core. A common strategy involves the condensation of a three-carbon component with an amidine derivative. To incorporate a cyclopropylmethyl group, one could envision using starting materials such as cyclopropylmethyl-substituted β-ketoesters or related synthons.

Alternatively, functionalization of a pre-formed pyrimidine ring is a viable route. For instance, a pyrimidine with a suitable leaving group at a key position can undergo nucleophilic substitution with cyclopropylmethylamine or a related nucleophile. The table below outlines a generalized synthetic approach for such architectures.

| Synthetic Strategy | Key Precursors | Reaction Type | Potential Cyclopropylmethyl Source |

|---|---|---|---|

| De Novo Ring Synthesis | Substituted Amidines, β-Dicarbonyl Compounds | Condensation/Cyclization | Cyclopropylmethyl-β-ketoester |

| Pyrimidine Functionalization | Halogenated Pyrimidine, Pyrimidine Sulfonates | Nucleophilic Substitution (SNAr) | Cyclopropylmethylamine |

| Amide Bond Formation | Pyrimidine-4-carboxylic acid | Coupling Reaction | Cyclopropylmethylamine |

Benzoimidazole Derivatives

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of applications. ihmc.us The synthesis of benzimidazole (B57391) derivatives is often achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). mdpi.comresearchgate.net To introduce a cyclopropylmethyl group, several methods can be employed.

One direct method is the reaction of an o-phenylenediamine with cyclopropanecarboxaldehyde (B31225) or cyclopropanecarboxylic acid, often promoted by an acid or a coupling agent. mdpi.comnih.gov Another versatile approach involves the N-alkylation of a pre-formed benzimidazole scaffold with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. This method allows for the late-stage introduction of the desired moiety. ihmc.us Various catalysts, including metal nanoparticles and solid-supported acids, have been developed to improve the efficiency and environmental friendliness of these syntheses. mdpi.comnih.gov A study has also reported the synthesis of dimethyl substituted benzimidazoles with a cyclopropane fused to an alicyclic ring system. atu.ie

| Method | Reactants | Typical Conditions/Catalysts | Key Feature |

|---|---|---|---|

| Condensation | o-phenylenediamine + Cyclopropanecarboxaldehyde | Acid catalysis (e.g., p-TsOH), Oxidative conditions | Forms the 2-cyclopropylbenzimidazole core directly. |

| N-Alkylation | Benzimidazole + Cyclopropylmethyl bromide | Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF) | Introduces the group at the N1 position. |

| Eschenmoser Hydrazone Thermolysis | N-alkenyl-benzimidazol-2-yl)methylene]-(trans)-2,3-diphenylaziridin-1-amines | Thermolysis | Forms a fused cyclopropane ring onto the benzimidazole system. atu.ie |

Benzomorphan and Morphinan (B1239233) Analogues

The N-cyclopropylmethyl substituent is a classic feature in the field of opioid research, famously converting agonist molecules into antagonists or mixed agonist-antagonists. researchgate.net The synthesis of N-cyclopropylmethyl analogues of benzomorphans and morphinans is a well-established area of medicinal chemistry. nih.govsoton.ac.uk

The primary synthetic route involves the N-alkylation of the corresponding secondary amine precursor (a normetazocine for benzomorphans or a normorphine derivative for morphinans) with a cyclopropylmethyl halide. nih.govmdpi.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base is crucial for achieving high yields. This straightforward and efficient method has enabled the synthesis of a vast library of compounds for structure-activity relationship (SAR) studies. nih.gov

| Scaffold | Precursor | Reagent | Example Product |

|---|---|---|---|

| Morphinan | Normorphine | Cyclopropylmethyl bromide | N-(Cyclopropylmethyl)normorphine nih.gov |

| Morphinan | Naltrexone (B1662487) Precursor (Noroxymorphone) | Cyclopropylmethyl bromide | Naltrexone researchgate.net |

| Benzomorphan | Normetazocine | Cyclopropylmethyl bromide | Cyclazocine soton.ac.uk |

| Morphinan | 14-Hydroxy-normorphinone | Cyclopropylmethyl bromide | 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-morphinan nih.gov |

Other Heterocyclic and Carbocyclic Systems

The incorporation of the cyclopropylmethyl group extends to a wide array of other ring systems, leveraging the unique steric and electronic properties of the cyclopropane ring. researchgate.netmdpi.combohrium.com

Carbocyclic Nucleosides: Stereocontrolled synthetic routes have been developed for novel cyclopropyl (B3062369) carbocyclic nucleosides. researchgate.net One approach begins with chiral precursors like D-glyceraldehyde to construct olefinic intermediates, which are then cyclopropanated. researchgate.net Another strategy for creating cyclopropyl-fused carbocyclic nucleosides, such as bicyclo[3.1.0]hexane templates, involves the regioselective ring-opening of cyclic sulfites with nucleophiles, followed by the construction of the nucleobase. nih.gov

Arylthio-Cyclopropyl Carbonyl Compounds: These compounds are valuable synthetic building blocks. mdpi.comnih.gov A recently developed protocol involves the nucleophilic, acid-catalyzed reaction of arylthiols with 2-hydroxycyclobutanones, which provides access to cyclopropyl aldehydes and ketones in high yields. nih.gov This method has been adapted for continuous-flow systems, allowing for scalable synthesis. nih.gov

General Heterocycles: The synthesis of various heterocyclic systems containing the cyclopropylmethyl group is an active area of research. nih.gov Cyclopropenones, for example, serve as versatile building blocks for constructing a diverse range of heterocyclic rings through reactions like cycloadditions and ring-openings. nih.gov

| System Type | Key Synthetic Strategy | Precursors | Ref. |

|---|---|---|---|

| Carbocyclic Nucleosides | Diastereoselective Cyclopropanation | Olefinic derivatives from D-glyceraldehyde | researchgate.net |

| Cyclopropyl-Fused Nucleosides | Regioselective Opening of Cyclic Sulfites | Bicyclo[3.1.0]hexane-derived cyclic sulfite | nih.gov |

| Arylthio-Cyclopropyl Aldehydes | Acid-Catalyzed Ring Contraction | 2-Hydroxycyclobutanones, Arylthiols | nih.gov |

| Diverse Heterocycles | Cycloaddition/Ring-Opening | Cyclopropenones | nih.gov |

Mechanistic Investigations of Synthetic Transformations Involving Cyclopropylmethyl Units

Electrochemical Reactions and Bond Cleavage Mechanisms

The cyclopropylmethyl unit is renowned for its unique reactivity, particularly the propensity of its radical form to undergo rapid ring cleavage. This characteristic makes it a valuable tool for mechanistic studies, often referred to as a "radical clock". wikipedia.org

The parent cyclopropylmethyl radical undergoes an extremely fast and highly exothermic homolytic cleavage of a C-C bond to form the more stable but-3-enyl radical. The rate constant for this rearrangement is on the order of 10⁸ s⁻¹ at ambient temperatures. wikipedia.org This rapid rearrangement means that if a reaction involving a potential cyclopropylmethyl intermediate yields ring-opened products, it is strong evidence for the involvement of a radical pathway. Conversely, the preservation of the cyclopropane ring often suggests that the reaction proceeds through a non-radical (e.g., ionic) mechanism.

The cleavage mechanism is a type of homolytic bond cleavage, where the two electrons of the C-C sigma bond are distributed between the two resulting fragments. cmu.edu This contrasts with heterolytic cleavage, where one fragment retains both electrons. The rate and regioselectivity of the ring-opening are influenced by substituents on both the cyclopropane ring and the radical center. While the cyclopropylmethyl radical rearranges rapidly, the corresponding carbanion undergoes ring-opening at a much slower rate, and the cation rearranges to a cyclobutyl cation.

| Intermediate | Rearrangement Product | Relative Rate | Mechanism |

|---|---|---|---|

| Cyclopropylmethyl Radical | But-3-enyl Radical | Very Fast (~108 s-1) | Homolytic C-C Bond Cleavage |

| Cyclopropylmethyl Cation | Cyclobutyl/Cyclopropylmethyl Cation | Fast | Wagner-Meerwein Rearrangement |

| Cyclopropylmethyl Anion | But-3-enyl Anion | Very Slow (~10-5 s-1) | Carbanionic Rearrangement |

Stereochemical Control in Cyclopropane-Containing Synthesis

Achieving stereochemical control in the synthesis of cyclopropane rings is a central challenge and a subject of intensive research. The conformational rigidity and defined spatial orientation of substituents on the cyclopropane ring make its stereoselective synthesis crucial for applications in medicinal chemistry and materials science. nih.govresearchgate.net Several powerful methodologies have been developed to this end. rsc.orgacs.orgwikipedia.orgunl.pt

Michael Initiated Ring Closure (MIRC): This versatile method involves a tandem sequence of a Michael addition followed by an intramolecular nucleophilic substitution (cyclization) to form the cyclopropane ring. rsc.orgnih.govrsc.org High levels of stereocontrol can be achieved by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.orgresearchgate.net Organocatalysts, such as prolinol derivatives, have proven particularly effective in promoting enantioselective MIRC reactions. rsc.org

Simmons-Smith Cyclopropanation: This classic reaction utilizes an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple) to deliver a methylene (B1212753) group to an alkene. acs.orgnih.govchemtube3d.com The reaction is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product. wikipedia.org High levels of diastereoselectivity can be achieved in substrates containing a directing group, such as a hydroxyl group in an allylic alcohol, which coordinates to the zinc reagent and directs the methylene transfer to one face of the double bond. mdpi.comwiley-vch.de Asymmetric versions using chiral ligands have also been developed for unfunctionalized olefins. acs.org

Metal-Catalyzed Decomposition of Diazo Compounds: Transition metals, particularly rhodium, copper, and iron complexes, are highly effective catalysts for the decomposition of diazo compounds to generate metal carbenoid intermediates. wikipedia.orgacs.orgnih.govoup.com These carbenoids then react with alkenes to form cyclopropanes. wikipedia.orgwikipedia.org The use of chiral ligands on the metal center allows for highly enantioselective cyclopropanations, making this one of the most powerful methods for synthesizing optically active cyclopropanes. acs.orgnih.gov

| Method | Key Reagents/Catalysts | Source of Stereocontrol | Key Features |

|---|---|---|---|

| Michael Initiated Ring Closure (MIRC) | Base, Michael Acceptor, Nucleophile | Chiral auxiliaries, chiral nucleophiles, organocatalysts rsc.org | Forms two C-C bonds in a tandem sequence. rsc.orgnih.gov |

| Simmons-Smith Reaction | CH2I2, Zn-Cu (or Et2Zn) | Substrate directivity (e.g., allylic alcohols), chiral ligands acs.orgwiley-vch.de | Stereospecific, tolerant of many functional groups. nih.gov |

| Catalytic Diazo Decomposition | Diazo compound, Transition Metal Catalyst (Rh, Cu, Fe) | Chiral ligands on the metal catalyst wikipedia.orgacs.org | Highly efficient and enantioselective. acs.orgnih.gov |

| Enzymatic Cyclopropanation | Nonheme iron enzymes | Enzyme active site nih.gov | Remarkable stereodivergence possible. nih.gov |

Sophisticated Spectroscopic and Analytical Characterization Techniques in Chemical Research

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1-(cyclopropylmethyl)-3-phenoxybenzene, both ¹H and ¹³C NMR would provide critical information regarding its proton and carbon environments, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropylmethyl group and the two aromatic rings.

The protons on the cyclopropyl (B3062369) ring are anticipated to appear in the upfield region, typically between 0.2 and 1.2 ppm. The methylene (B1212753) protons of the cyclopropylmethyl group, being adjacent to the benzene (B151609) ring, would likely resonate as a doublet around 2.5-2.8 ppm, influenced by the coupling with the methine proton of the cyclopropyl group.

The aromatic protons would appear in the downfield region, generally between 6.8 and 7.4 ppm. The protons on the monosubstituted phenoxy ring would likely present as a complex multiplet. The protons on the meta-disubstituted benzene ring would show a characteristic splitting pattern reflecting their relative positions. Specifically, the proton situated between the two substituents (at the C2 position) would likely appear as a singlet or a finely split triplet, while the other aromatic protons would exhibit doublet or triplet of doublets patterns due to ortho and meta couplings. mnstate.edujove.comwisc.eduquora.com

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | m | 3H | Ar-H (Phenoxy group) |

| ~7.15 - 7.05 | m | 2H | Ar-H (Phenoxy group) |

| ~7.20 | t | 1H | Ar-H (C5'-H) |

| ~6.95 | d | 1H | Ar-H (C6'-H) |

| ~6.90 | s | 1H | Ar-H (C2'-H) |

| ~6.85 | d | 1H | Ar-H (C4'-H) |

| ~2.65 | d | 2H | -CH₂-Ar |

| ~1.10 | m | 1H | Cyclopropyl-CH |

| ~0.55 | m | 2H | Cyclopropyl-CH₂ |

| ~0.25 | m | 2H | Cyclopropyl-CH₂ |

Note: This is a predicted spectrum. Actual values may vary. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.

The ¹³C NMR spectrum would provide confirmation of the carbon framework of the molecule. Aromatic carbons typically resonate in the range of 110-160 ppm. libretexts.orgresearchgate.nethw.ac.uk The two quaternary carbons of the ether linkage (C-O-C) are expected to be found at the lower end of this aromatic region. The carbons of the cyclopropylmethyl group would appear in the upfield region, with the methylene carbon around 35-40 ppm and the cyclopropyl carbons resonating at approximately 5-15 ppm. publish.csiro.au

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Ar-C (C1') |

| ~157.5 | Ar-C (C3') |

| ~142.0 | Ar-C (Phenoxy C1) |

| ~130.0 | Ar-CH (Phenoxy C3, C5) |

| ~129.8 | Ar-CH (C5') |

| ~123.5 | Ar-CH (Phenoxy C4) |

| ~120.0 | Ar-CH (Phenoxy C2, C6) |

| ~119.0 | Ar-CH (C6') |

| ~117.0 | Ar-CH (C4') |

| ~116.5 | Ar-CH (C2') |

| ~38.0 | -CH₂-Ar |

| ~10.5 | Cyclopropyl-CH |

| ~5.0 | Cyclopropyl-CH₂ |

Note: This is a predicted spectrum. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular mass of this compound, which has a molecular formula of C₁₆H₁₆O. This would allow for the confirmation of its elemental composition with a high degree of accuracy. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Expected fragmentation pathways could include the cleavage of the ether bond, leading to fragments corresponding to the phenoxy and cyclopropylmethyl-phenyl moieties, as well as the loss of the cyclopropylmethyl group. papers.coolopenreview.netnih.govarxiv.orgarxiv.org

Predicted HRMS Data

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₆H₁₆O | 224.1201 |

| [M-C₄H₇]⁺ | C₁₂H₉O | 169.0653 |

| [C₇H₇]⁺ | C₇H₇ | 91.0548 |

| [C₆H₅O]⁺ | C₆H₅O | 93.0340 |

Note: This is a predicted fragmentation pattern. Actual fragments and their relative abundances may differ.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong, sharp absorption band around 1240-1200 cm⁻¹ would be indicative of the aryl-alkyl ether C-O stretching vibration. rockymountainlabs.comspectroscopyonline.comlibretexts.org Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropylmethyl group would appear just below 3000 cm⁻¹. The presence of the cyclopropyl group may also give rise to a characteristic absorption band around 1020 cm⁻¹. acs.orgacs.orgdocbrown.info Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region. libretexts.orgvscht.cz

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 - 3030 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1240 | Strong | Aryl-Alkyl C-O Stretch |

| ~1020 | Medium | Cyclopropyl Ring Vibration |

Note: This is a predicted spectrum. Actual peak positions and intensities may vary.

Advanced Chromatographic Methods for Purification and Purity Assessment

To obtain a pure sample of this compound, advanced chromatographic techniques would be necessary. Column chromatography using silica (B1680970) gel as the stationary phase would be a primary method for purification. cup.edu.cn A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297) in a low polarity ratio (e.g., 98:2), would likely be effective in separating the desired product from any polar impurities. rochester.edu

For assessing the purity of the final compound, High-Performance Liquid Chromatography (HPLC) would be the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would provide high-resolution separation, allowing for the detection of even trace impurities. The purity would be determined by the area percentage of the main peak in the chromatogram.

Medicinal Chemistry and Pre Clinical Pharmacological Investigations of Analogues

The Cyclopropylmethyl Moiety as a Key Pharmacophoric Element

The cyclopropylmethyl group is a well-established pharmacophoric element in medicinal chemistry, valued for its unique structural and electronic properties. Its incorporation into drug candidates can significantly influence their pharmacological profile by enhancing potency, improving metabolic stability, and reducing off-target effects. nih.gov The three-membered ring introduces a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. nih.gov The C-H bonds within the cyclopropyl (B3062369) ring are shorter and stronger than those in typical alkyl chains, contributing to increased metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies of 1-(Cyclopropylmethyl)-3-phenoxybenzene Analogues

The systematic investigation of how chemical structure relates to biological activity is a cornerstone of drug discovery and development. For analogues of this compound, extensive SAR studies have been conducted to elucidate the key structural features required for activity in various contexts, from insecticides to therapeutic agents.

The this compound scaffold is conceptually embedded within the structure of many potent pyrethroids, where the "cyclopropylmethyl" portion is part of the acidic cyclopropanecarboxylate (B1236923) moiety and the "3-phenoxybenzene" is part of the alcohol moiety. For instance, in phenothrin, the 3-phenoxybenzyl group is esterified with chrysanthemic acid, which contains a dimethylcyclopropane ring. nih.gov

SAR studies have revealed several key principles for insecticidal activity in this class:

The gem-dimethyl group on the cyclopropane (B1198618) ring is a crucial feature for high insecticidal activity. doi.org

Substituents on the vinyl side chain of the cyclopropanecarboxylic acid significantly influence potency. For example, dihalovinyl substituents, as seen in permethrin (B1679614) and deltamethrin, lead to enhanced photostability and insecticidal activity. doi.org

The stereochemistry of the cyclopropane ring is critical. Typically, the 1R-configured esters are more active. tandfonline.com

Introduction of an α-cyano group on the 3-phenoxybenzyl alcohol can dramatically increase insecticidal potency, as seen in compounds like cypermethrin (B145020) and deltamethrin. doi.orgmdpi.com

| Compound | Acid Moiety | Alcohol Moiety | Key Structural Features | Relative Insecticidal Activity |

| Phenothrin | Chrysanthemic acid | 3-Phenoxybenzyl alcohol | Dimethylcyclopropane | High |

| Permethrin | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | 3-Phenoxybenzyl alcohol | Dichlorovinyl group | Very High, Photostable |

| Cypermethrin | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | α-Cyano-3-phenoxybenzyl alcohol | α-Cyano group | Very High |

| Deltamethrin | 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | α-Cyano-3-phenoxybenzyl alcohol | Dibromovinyl group, specific stereoisomer | Extremely High |

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines, a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibitors of NAPE-PLD are being investigated as potential therapeutic agents. A series of pyrimidine-4-carboxamide (B1289416) derivatives have been identified as potent NAPE-PLD inhibitors, with the this compound scaffold being a key component of some of the most active compounds.

A detailed SAR study led to the identification of LEI-401, a potent and selective NAPE-PLD inhibitor. doi.orgwho.intnih.gov The optimization process involved modifications at three key positions of the pyrimidine-4-carboxamide core. The cyclopropylmethyl group is part of the carboxamide functionality in these inhibitors.

Key SAR findings include:

The N-cyclopropylmethyl group at the carboxamide was found to be optimal, suggesting it binds in a specific, likely lipophilic, pocket. doi.orgnih.gov

Conformational restriction of a flexible N-methylphenethylamine substituent to an (S)-3-phenylpiperidine group resulted in a threefold increase in inhibitory potency. who.int

Replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine moiety led to a tenfold increase in activity and reduced lipophilicity, resulting in the nanomolar potency of LEI-401. who.int

| Compound | R1 (Carboxamide) | R2 (Position 2) | R3 (Position 6) | pIC50 |

| Hit Compound (2) | Cyclopropylmethyl | N-Methylphenethylamine | Morpholine | 6.09 |

| Analogue with Phenylpiperidine | Cyclopropylmethyl | (S)-3-Phenylpiperidine | Morpholine | 6.57 |

| LEI-401 (1) | Cyclopropylmethyl | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14 |

The N-cyclopropylmethyl substituent is a classic feature in many opioid receptor ligands, most notably in antagonists such as naltrexone (B1662487) and naloxone. This group plays a pivotal role in determining the pharmacological profile of these molecules, often conferring antagonist or partial agonist properties. The this compound moiety can be found in various scaffolds designed to interact with opioid receptors.

SAR studies in this area have demonstrated that:

The N-cyclopropylmethyl group is a key determinant of antagonist activity at the mu-opioid receptor (MOR).

Substitution at the 14-position of the morphinan (B1239233) scaffold can dramatically alter the activity of N-cyclopropylmethyl-substituted ligands. For example, while 14-hydroxy compounds like naltrexone are antagonists, the introduction of certain 14-O-phenylacetyl groups can lead to ligands with mixed NOP (nociceptin/orphanin FQ peptide) and opioid receptor profiles, often with partial agonist activity. researchgate.net

In a series of 14β-acyl substituted 17-cyclopropylmethyl-7,8-dihydronoroxymorphinones, the substitution pattern on the phenylacetyl group influenced efficacy at MOP, KOP (kappa-opioid receptor), and NOP receptors. Generally, ortho-substituted ligands showed the highest efficacy.

| Base Scaffold | N-Substituent | 14-Position Substituent | Predominant Activity |

| Naltrexone | Cyclopropylmethyl | Hydroxyl | MOR Antagonist |

| 14-O-Phenylacetylnaltrexone Analogue | Cyclopropylmethyl | O-Phenylacetyl | Mixed NOP/Opioid Partial Agonist |

| 14-O-(ortho-chlorophenylacetyl)naltrexone Analogue | Cyclopropylmethyl | O-(ortho-chlorophenylacetyl) | Higher efficacy at MOP and NOP receptors compared to para-substituted analogues |

Deoxyuridine triphosphatase (dUTPase) is an essential enzyme for DNA integrity and is a potential drug target for antimicrobial agents. A series of novel inhibitors of Nocardia seriolae dUTPase (NsdUTPase) have been discovered through structure-guided design, with some compounds exhibiting potent anti-Nocardia activity. documentsdelivered.comresearchgate.net

In the development of these inhibitors, SAR studies revealed the importance of specific structural features for potent enzymatic inhibition and antibacterial action. While the direct this compound scaffold is not explicitly present, the principles of incorporating hydrophobic and sterically defined groups are relevant. For instance, in a series of benzo[d]imidazole derivatives, the following SAR was observed:

Hydrophobic substituents on the benzo[d]imidazole ring were found to be crucial for activity. For example, the introduction of a trifluoromethyl group led to a significant increase in potency.

The binding of these inhibitors to the active site of NsdUTPase is primarily driven by hydrophobic interactions . researchgate.net

Compounds that showed strong inhibition of the NsdUTPase enzyme also demonstrated potent anti-Nocardia activity, validating NsdUTPase as a viable target.

| Compound | Key Substituent | NsdUTPase IC50 (µM) | Anti-Nocardia MIC (mg/L) |

| Lead Compound (4a) | Phenyl | > 50 | 16-32 |

| Optimized Compound (4b) | 4-(trifluoromethyl)phenyl | 0.99 | 1-2 |

| Optimized Compound (12b) | 4-(trifluoromethyl)benzyl | 0.7 | 0.5-2 |

The principles of conformational restriction and lipophilicity optimization are central to the SAR of this compound analogues and medicinal chemistry in general.

Conformational Restriction: As demonstrated in the NAPE-PLD inhibitors, restricting the flexibility of a molecule can lead to a more favorable interaction with the target receptor by reducing the entropic penalty of binding. who.intnih.gov The cyclopropyl group itself is an example of a conformationally restricted element. By locking a portion of the molecule into a specific orientation, it is possible to enhance binding affinity and selectivity.

Lipophilicity Optimization: Lipophilicity, often measured as logP, is a critical parameter in drug design, influencing solubility, permeability, and metabolic stability. In the development of the NAPE-PLD inhibitors, a key step in optimization was the reduction of lipophilicity by replacing a morpholine ring with a more polar hydroxypyrrolidine ring. who.intnih.gov This modification not only improved potency but also endowed the molecule with more drug-like properties, making it suitable for in vivo studies. An optimal balance of lipophilicity is crucial for a compound to effectively reach its target and exert its therapeutic effect.

Mechanisms of Action (MoA) Elucidation in Non-Clinical Biological Systems for Related Compounds

The biological activities of compounds structurally related to this compound are diverse, stemming from their interactions with various enzymes and receptors. Preclinical studies have focused on characterizing these interactions to understand the molecular basis of their therapeutic potential.

Enzymatic Inhibition Profiles (e.g., NAPE-PLD, dUTPase, mIDH1)

Analogues featuring the core phenoxybenzene and cyclopropylmethyl moieties have been investigated as inhibitors of several key enzymes implicated in disease pathways.

N-Acylphosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD) Inhibition:

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The inhibition of NAPE-PLD is a therapeutic strategy for modulating NAE signaling. While direct analogues of this compound have not been highlighted as potent NAPE-PLD inhibitors, related structural motifs have appeared in inhibitor discovery campaigns.

A high-throughput screening effort identified several chemotypes as NAPE-PLD inhibitors. frontiersin.org One of the initial hits, compound 2 (N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carbox-amide), notably contains the same N-cyclopropylmethyl group as the subject of this article, demonstrating its compatibility with binding to NAPE-PLD. frontiersin.org This compound displayed submicromolar activity and served as a starting point for a hit optimization program that led to the discovery of potent and selective inhibitors like LEI-401. frontiersin.org

Separately, a study identified desketoraloxifene, a compound containing a diaryl motif with a phenoxy group, as a weak but notable inhibitor of NAPE-PLD with an IC50 of 58 μM. nih.gov This suggests that the phenoxy scaffold can be accommodated within the enzyme's binding site. Although these examples belong to different chemical classes, they indicate that both the cyclopropylmethyl and phenoxy moieties are recognized by the NAPE-PLD enzyme, suggesting that novel combinations of these fragments could be a viable strategy for developing new inhibitors.

Deoxyuridine 5′-triphosphate nucleotidohydrolase (dUTPase) Inhibition:

dUTPase is an essential enzyme that prevents the misincorporation of uracil (B121893) into DNA, making it a potential target for antimicrobial and anticancer agents. A recent study detailed the structure-guided discovery of novel inhibitors of Nocardia seriolae dUTPase (NsdUTPase) based on a benzo[d]imidazole scaffold. researchgate.net This research is particularly relevant as it explored compounds containing both phenoxyphenyl and cyclopropylmethyl groups.

Starting from a known antitubercular agent, computational design led to the synthesis of a series of 2-(4-phenoxyphenyl)-1H-benzo[d]imidazole derivatives. These compounds were found to be potent inhibitors of NsdUTPase, with their activity significantly influenced by the substituents on the benzimidazole (B57391) ring. The phenoxyphenyl group was a key feature for activity, and molecular modeling studies indicated that hydrophobic interactions were the main contributor to ligand binding. researchgate.netnih.gov One of the synthesized analogues, 1-(Cyclopropylmethyl)-2-(4-phenoxyphenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole , incorporates both the cyclopropylmethyl and phenoxyphenyl moieties. researchgate.net The research culminated in the identification of highly potent inhibitors, demonstrating the effectiveness of the phenoxyphenyl scaffold in targeting the dUTPase active site. researchgate.netnih.gov

| Compound | Structure | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 4b | Benzimidazole derivative with phenoxyphenyl group | NsdUTPase | 0.99 | researchgate.net |

| Compound 12b | Optimized benzimidazole derivative with phenoxyphenyl group | NsdUTPase | 0.70 | researchgate.net |

Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibition:

Mutations in the IDH1 enzyme are a hallmark of several cancers, including glioma and acute myeloid leukemia, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). nih.gov Consequently, the development of mIDH1 inhibitors is an active area of cancer research. nih.gov Extensive research has led to the discovery of several classes of potent mIDH1 inhibitors, such as the FDA-approved drug Ivosidenib (AG-120). However, a review of the prominent chemical scaffolds for mIDH1 inhibition, which include triazines, phenylglycines, and quinolinones, did not identify analogues based on the this compound framework.

Receptor Binding and Modulation (e.g., Opioid Receptors)

The N-cyclopropylmethyl substituent is a well-established pharmacophore in medicinal chemistry, particularly for its role in modulating opioid receptor activity. This group is famously incorporated into the structures of opioid receptor antagonists like naltrexone and naloxone, as well as mixed agonist-antagonists like nalbuphine. Its presence often confers antagonist properties at the µ-opioid receptor (MOR) and kappa-opioid receptor (KOR).

While research on simple, non-morphinan analogues of this compound for opioid receptor activity is limited, studies on more complex molecules have demonstrated that a phenoxy substituent can be favorably incorporated into opioid receptor ligands. A study on naltrindole (B39905) analogues, which are based on the morphinan skeleton of naltrexone, explored the addition of various groups to the indole (B1671886) ring. The synthesis of a 7'-phenoxy substituted naltrindole analogue (compound 14 ) resulted in a ligand with high affinity for the delta-opioid receptor (DOR) (Ki = 0.71 nM) and over 40-fold selectivity over MOR and KOR. nih.gov Interestingly, this compound also displayed agonist activity at the MOR (IC50 = 450 nM) while acting as a DOR antagonist (Ke = 0.25 nM), making it a mixed-efficacy µ-agonist/δ-antagonist. nih.gov This finding directly links the phenoxy moiety to high-affinity binding at an opioid receptor, suggesting that simpler phenoxybenzene scaffolds bearing the N-cyclopropylmethyl group could be a fruitful area for future exploration in the development of novel opioid receptor modulators.

Computational Chemistry and Molecular Modeling Approaches in Compound Design and Optimization

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For analogues related to this compound, both ligand-based and structure-based approaches have been instrumental.

Ligand-Based and Structure-Based Drug Design Methodologies

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. The development of the aforementioned dUTPase inhibitors is a prime example of SBDD. researchgate.net Researchers first obtained the crystal structure of the target enzyme, NsdUTPase. researchgate.netnih.gov This structural information was then used to perform computational fragment growing and molecular docking simulations to guide the synthesis of new benzimidazole derivatives with improved potency. researchgate.net Molecular modeling studies revealed that hydrophobic interactions with the phenoxyphenyl group were crucial for binding, validating the SBDD approach. researchgate.netnih.gov Similarly, in the field of opioid research, high-resolution cryo-electron microscopy structures of the µ-opioid receptor have enabled the structure-based design of novel bitopic ligands that target both the primary binding site and a secondary allosteric site to achieve safer analgesic profiles.

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These techniques use the knowledge of known active molecules to build a model, or pharmacophore, that defines the essential structural features required for biological activity. This pharmacophore model can then be used to screen virtual libraries for new compounds or to guide the design of new analogues. For instance, a pharmacophore-based scaffold-hopping approach was successfully used to discover novel antagonists for the EP4 receptor, leading to the identification of a potent compound featuring a 1-(Cyclopropylmethyl)-1H-benzo[d]imidazole core. This demonstrates how ligand-based methods can effectively guide the exploration of chemical space around privileged scaffolds like the cyclopropylmethyl-benzimidazole.

Predictive Modeling of Biological Activity and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models, once validated, can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

For chemical classes related to phenoxybenzene, 3D-QSAR studies have been successfully applied. For example, a study on N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties used Comparative Molecular Field Analysis (CoMFA) to build a predictive model for their herbicidal activity. The CoMFA model provided insights into how steric and electrostatic fields of the molecules influence their biological function, offering a guide for the design of more potent herbicides. Such QSAR approaches could be readily applied to a series of this compound analogues to build predictive models for their enzymatic inhibition or receptor binding activities, helping to refine their selectivity and potency profiles.

Diverse Academic Applications and Research Utility

Role as Chemical Biology Tool Compounds for Investigating Biological Pathways

Chemical biology utilizes small molecules as probes to explore and understand complex biological systems. nih.gov An ideal tool compound possesses high selectivity and potency for a specific biological target, allowing researchers to perturb and study its function within a cellular or organismal context. nih.govsigmaaldrich.com There is currently no published research that identifies 1-(Cyclopropylmethyl)-3-phenoxybenzene as a tool compound for the investigation of any specific biological pathway. The development of a chemical probe typically involves extensive screening and characterization to establish its mechanism of action and specificity, none of which has been documented for this particular molecule.

Fundamental Research into Novel Bioactive Scaffolds and Lead Generation

A bioactive scaffold is a core chemical structure that can be systematically modified to create a library of compounds with the potential for biological activity. These scaffolds serve as starting points for "lead generation" in drug discovery and agrochemical research, where the goal is to identify promising candidates for further optimization. researchgate.net The this compound structure represents a unique chemical scaffold. In principle, it could be utilized in fundamental research to synthesize a diverse range of derivatives. These derivatives could then be screened in high-throughput assays to identify any potential interactions with biological targets. However, there are no available studies or reports that have utilized this specific scaffold for lead generation purposes.

Emerging Trends and Prospective Research Directions

Exploration of Unconventional Synthetic Routes for Cyclopropylmethyl Derivatives

The synthesis of the cyclopropane (B1198618) ring, a structural feature with inherent ring strain, has traditionally presented significant challenges. bohrium.com Established methods for creating this moiety include the Simmons-Smith reaction, catalytic cyclopropanation with diazo compounds, and the Corey-Chaykovsky reaction. researchgate.net However, current research is intensely focused on developing more efficient, scalable, and stereoselective "unconventional" routes.

A key area of innovation involves photocatalysis, which enables the use of mixtures of E- and Z-isomers of olefin precursors to yield a single isomer of the cyclopropane product in a stereoconvergent manner. researchgate.net Another advanced approach is the Rhodium(II)-catalyzed asymmetric enyne cycloisomerization, which constructs chiral difluoromethylated cyclopropane derivatives with high yields and enantioselectivity. researchgate.net These methods represent a significant leap forward from classical approaches that often require precious catalysts or specific directing groups. researchgate.net

Furthermore, strategies are being developed to overcome challenges in scalability and stereochemistry. For instance, in the synthesis of a complex intermediate with a chiral, quaternary cyclopropane moiety, initial reliance on a Simmons-Smith cyclopropanation that yielded the wrong stereoisomer was overcome. acs.org A refined, second-generation process was developed that utilized a different substrate to produce the desired stereoisomer as the major product, facilitating large-scale production for clinical trials. acs.org These newer methods focus on atom economy, enantioselectivity, and the ability to couple abundant carbon pronucleophiles with unactivated alkenes, expanding the toolkit for synthesizing complex cyclopropylmethyl derivatives. researchgate.net

Table 1: Comparison of Synthetic Routes for Cyclopropyl (B3062369) Derivatives

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Simmons-Smith Reaction | A classic method involving an organozinc carbenoid for cyclopropanation of alkenes. researchgate.net | Well-established, versatile. | Stoichiometric use of zinc-copper couple, potential for undesired stereoisomers. acs.org |

| Catalytic Cyclopropanation | Utilizes metal catalysts (e.g., Rhodium, Copper) with diazo compounds to transfer a carbene to an alkene. researchgate.net | High efficiency, catalytic nature. | Use of potentially explosive diazo precursors. researchgate.net |

| Photocatalytic Stereoconvergence | Employs light to catalyze cyclopropanation, allowing a mix of olefin isomers to converge to a single product isomer. researchgate.net | High stereoselectivity, uses light as a reagent. | Requires specialized photochemical reactors. |

| Asymmetric Enyne Cycloisomerization | Rhodium(II)-catalyzed reaction to form chiral cyclopropane derivatives with high enantiomeric excess. researchgate.net | Excellent enantioselectivity, low catalyst loading. | Limited to specific enyne substrates. |

| Electrochemical Synthesis | Involves the electrolysis of thianthrene (B1682798) in the presence of alkene substrates to form dielectrophiles that undergo cyclopropanation. researchgate.net | Utilizes electricity as a reagent, avoids harsh chemicals. | Can require specific electrochemical setups and conditions. |

Advanced Ligand Design Strategies and Chemoinformatics Applications

The unique steric and electronic properties of the cyclopropyl group—including its rigid, three-dimensional structure and the π-character of its C-C bonds—make it a compelling component in modern ligand design. acs.orgresearchgate.net Advanced computational tools are crucial for harnessing these features to optimize drug-target interactions.

Ligand-based drug design (LBDD) approaches, such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling, are instrumental in the absence of a known receptor structure. nih.gov These methods help elucidate the structural features essential for pharmacological activity and can predict novel molecular scaffolds that fit the desired profile. nih.gov For cyclopropylmethyl-containing compounds, these tools can model how the rigid cyclopropyl group orients the rest of the molecule within a binding pocket, potentially enhancing potency or selectivity. acs.org

Chemoinformatics accelerates this process by managing and analyzing vast chemical datasets. taylorfrancis.com It encompasses techniques for representing chemical structures, calculating physicochemical properties, and performing virtual screening of large compound libraries. taylorfrancis.commdpi.com This allows for the early prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, reducing the risk of late-stage failures in drug development. taylorfrancis.com For instance, chemoinformatics can predict how the cyclopropylmethyl group might influence metabolic stability, a known attribute of this moiety. acs.org The integration of these computational methods allows researchers to intelligently design novel ligands and optimize leads by leveraging information about the protein binding pocket and reaction-based enumeration pathways. youtube.com

Table 2: Chemoinformatics Tools in Ligand Design

| Tool/Technique | Application in Drug Design | Relevance for Cyclopropylmethyl Compounds |

|---|---|---|

| 3D-QSAR | Correlates the 3D structural features of molecules with their biological activity to build predictive models. nih.gov | Predicts how modifications to the phenoxybenzene or other parts of the scaffold will affect activity, considering the cyclopropyl group's conformation. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov | Defines the spatial requirements for binding, where the cyclopropyl group can act as a critical hydrophobic feature or conformational anchor. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. taylorfrancis.com | Identifies new hits containing the cyclopropylmethyl scaffold from vast virtual libraries, expanding its therapeutic potential. |

| ADMET Prediction | Uses computational models to predict the pharmacokinetic and toxicity profiles of compounds early in the discovery process. taylorfrancis.com | Assesses the drug-likeness of novel derivatives, predicting the impact of the cyclopropylmethyl group on properties like metabolic stability and clearance. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com | Visualizes and scores the binding mode of 1-(Cyclopropylmethyl)-3-phenoxybenzene derivatives in target proteins, guiding optimization. |

Identification of Novel Biological Targets and Therapeutic Areas

The cyclopropyl moiety is a privileged scaffold found in numerous approved drugs for a wide range of diseases, including cancer, viral infections, diabetes, and asthma. researchgate.net Its incorporation can positively influence a molecule's metabolic stability, lipophilicity, and binding affinity. researchgate.netacs.org These favorable properties suggest that compounds like this compound could be effective modulators of a variety of biological targets.

Computational repurposing campaigns are an emerging strategy to identify new uses for existing molecular scaffolds. f1000research.com By applying ligand-based approaches, such as 2D fingerprint and 3D shape-based similarity searches, libraries of compounds can be compared against databases of known drugs and ligands (e.g., DrugBank, PDB, ChEMBL). f1000research.com This can predict potential new targets for a versatile scaffold. For example, such an in silico analysis predicted vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for a library of oxindole-based compounds, which was then pursued with further docking studies and biological testing. f1000research.com

This strategy is highly applicable to cyclopropylmethyl-containing compounds. Their proven track record in diverse therapeutic areas makes them excellent candidates for repositioning. The broad spectrum of biological activities associated with cyclopropanes—including enzyme inhibition, as well as antifungal, antimicrobial, antitumor, and antiviral effects—provides a strong rationale for screening them against novel targets. researchgate.net By leveraging their unique ability to confer favorable pharmacological properties, researchers can explore new therapeutic frontiers beyond their original indications. researchgate.net

Table 3: Known and Prospective Therapeutic Areas for Cyclopropyl-Containing Compounds

| Therapeutic Area | Examples of Approved Drugs/Targets | Prospective Research Areas | Rationale |

|---|---|---|---|

| Oncology | Cabozantinib, Olaparib (PARP inhibitors) researchgate.netbohrium.com | Novel kinase inhibitors, epigenetic targets | The cyclopropyl group can enhance binding affinity and metabolic stability, crucial for kinase inhibitors. acs.org |

| Infectious Diseases | Simeprevir, Glecaprevir (HCV protease inhibitors), Ozenoxacin (antibacterial) researchgate.netbohrium.com | Antiviral agents for emerging viruses, novel antibacterial mechanisms | The moiety can improve pharmacokinetic profiles and target engagement. researchgate.net |

| CNS Disorders | Tasimelteon (melatonin receptor agonist) researchgate.netbohrium.com | Neurotransmitter receptor modulators, enzyme inhibitors for neurodegenerative diseases | The group can increase brain permeability and reduce off-target effects. acs.org |

| Inflammatory Diseases | --- | Anti-inflammatory enzyme inhibitors (e.g., JAK kinases) | The conformational rigidity can lead to higher selectivity for specific enzyme isoforms. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Table 4: Applications of AI/ML in the Chemical Discovery Pipeline

| Stage of Discovery | AI/ML Application | Specific Task |

|---|---|---|

| Target Identification | Analysis of large-scale biomedical data (genomics, proteomics). nih.gov | Identifying novel therapeutic targets and predicting potential drug candidates. |

| Hit Identification | Virtual screening of massive compound libraries. nih.gov | Predicting the binding affinity of virtual compounds to a target, prioritizing candidates for synthesis. |

| Lead Optimization | De novo molecular design using generative models (e.g., GANs). nih.gov | Generating novel molecules with optimized potency, selectivity, and pharmacokinetic properties. |

| Preclinical Development | Predictive modeling of ADMET properties. oxfordglobal.com | Predicting potential safety risks based on structure and physicochemical properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.